molecular formula C13H12N4O7 B14710940 3-Methylaniline; 2,4,6-trinitrophenol CAS No. 13296-85-0

3-Methylaniline; 2,4,6-trinitrophenol

Cat. No.: B14710940
CAS No.: 13296-85-0
M. Wt: 336.26 g/mol
InChI Key: XGWCPKGQTCXXJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylaniline; 2,4,6-trinitrophenol (CAS RN: 13296-85-0) is a chemical compound with the molecular formula C13H12N4O7 . It is a molecular salt formed from 3-methylaniline (m-toluidine) and 2,4,6-trinitrophenol (picric acid) . This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic uses. 2,4,6-Trinitrophenol (picric acid) is a well-known explosive compound with a high detonation velocity . Historically, picric acid and its salts have been extensively used in munitions . Beyond its explosive properties, the picric acid component is a significant environmental pollutant and is listed as a priority pollutant by the US Environmental Protection Agency (EPA) due to its high toxicity and water solubility . It is harmful if inhaled or swallowed and can cause skin and eye irritation . Research involving this compound may focus on its crystalline structure and properties, as picric acid is known to form crystalline picrates with various organic molecules, often through hydrogen bonding and π-π interactions . These picrate salts are frequently studied in materials science and crystallography. Additionally, given the environmental impact of nitroaromatics, this compound may also be relevant in studies concerning the detection , analysis, and decontamination of explosive compounds from environmental samples . Researchers should handle this material with extreme care, using appropriate personal protective equipment, due to the potential explosive nature of picric acid and its salts, especially when dry .

Properties

CAS No.

13296-85-0

Molecular Formula

C13H12N4O7

Molecular Weight

336.26 g/mol

IUPAC Name

3-methylaniline;2,4,6-trinitrophenol

InChI

InChI=1S/C7H9N.C6H3N3O7/c1-6-3-2-4-7(8)5-6;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-5H,8H2,1H3;1-2,10H

InChI Key

XGWCPKGQTCXXJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Crystal Growth Techniques

Synthesis of m-Toluidinium Picrate (B76445) (3-Methylanilinium 2,4,6-trinitrophenolate)

The synthesis of m-Toluidinium Picrate is a direct reaction that results in the formation of a charge-transfer molecular complex salt. semanticscholar.orgsphinxsai.com This process is fundamentally an acid-base reaction.

The formation of 3-Methylanilinium (B14282828) 2,4,6-trinitrophenolate occurs through a proton transfer mechanism between an acid, 2,4,6-trinitrophenol (picric acid), and a base, 3-methylaniline (m-toluidine). sphinxsai.comscirp.org Picric acid is a strong organic acid due to the electron-withdrawing nature of its three nitro groups, which stabilizes the resulting phenolate (B1203915) anion. scirp.org M-toluidine (B57737), an aromatic amine, acts as a Lewis base.

During the reaction, the acidic phenolic proton (H+) from picric acid is transferred to the basic amino group (-NH₂) of the m-toluidine molecule. researchgate.net This transfer results in the formation of two ionic species: the positively charged 3-methylanilinium cation and the negatively charged 2,4,6-trinitrophenolate anion (picrate). sphinxsai.com The strong electrostatic attraction between these oppositely charged ions leads to the formation of the stable salt. sphinxsai.comnih.gov A key feature of this salt formation is the establishment of strong intermolecular N⁺-H···O⁻ type hydrogen bonds, which hold the constituent ions together in the crystal lattice. semanticscholar.orgsphinxsai.com

The synthesis is conducted by combining the reactants in an equimolar, or 1:1, stoichiometric ratio. semanticscholar.orgscirp.org For instance, 0.01 mol of m-toluidine is reacted with 0.01 mol of picric acid. scirp.org This precise ratio ensures the complete proton transfer for the formation of the 1:1 charge transfer salt. semanticscholar.org The resulting crystalline product's structure has been confirmed by single-crystal X-ray diffraction analysis to consist of a 1:1 ratio of the 3-methylanilinium cation and the 2,4,6-trinitrophenolate anion. semanticscholar.orgsphinxsai.com

Reactant AReactant BStoichiometry (A:B)Reaction TypeProduct
3-Methylaniline (m-Toluidine)2,4,6-Trinitrophenol (Picric Acid)1:1Acid-Base Proton Transferm-Toluidinium Picrate

Crystal Growth Techniques for Single Crystals

To study its structural and physical properties, large, high-quality single crystals of the compound are required. The slow solvent evaporation method is the most successfully reported technique for this purpose. semanticscholar.orgsphinxsai.comresearchgate.net

The slow solvent evaporation technique is a widely used and effective method for growing single crystals from a solution. umass.edumit.edu The general procedure involves the following steps:

Preparation of a Saturated Solution : The synthesized m-Toluidinium Picrate salt is dissolved in a suitable solvent at a specific temperature (e.g., ambient temperature) until a saturated or near-saturated solution is achieved. semanticscholar.orgsphinxsai.commit.edu The solution is typically stirred for an extended period, such as two hours, to ensure homogeneity. sphinxsai.com

Filtration : The solution is then filtered using a high-quality filter paper, like Whatmann 41 grade, to remove any suspended impurities or undissolved particles that could act as unwanted nucleation sites. sphinxsai.comumass.edu

Controlled Evaporation : The clear filtrate is placed in a clean container, which is then covered to allow for slow and controlled evaporation of the solvent. sphinxsai.commit.edu The rate of evaporation can be managed by covering the container with parafilm or foil and piercing a few small holes in it. umass.edu The container is kept in an undisturbed environment, free from vibrations and significant temperature fluctuations. umass.eduufl.edu

Over a period of several days to a week, as the solvent evaporates, the solution becomes supersaturated, leading to the nucleation and subsequent growth of single crystals. sphinxsai.commit.edu

The selection of an appropriate solvent is a critical parameter that significantly influences the size and quality of the grown crystals. umass.edu For m-Toluidinium Picrate, ethanol (B145695) has been documented as an effective solvent for growing good optical quality single crystals at ambient temperature. semanticscholar.orgsphinxsai.com

Key considerations for optimizing the solvent system include:

Solubility : The compound should be moderately soluble in the chosen solvent. umass.edu Very high solubility can make crystallization difficult, while very low solubility may require excessively large volumes of solvent.

Solvent Purity : High-purity, analytical grade solvents should be used to avoid the incorporation of impurities into the crystal lattice.

Boiling Point : The solvent should have a boiling point that allows for slow evaporation at the desired growth temperature. umass.edu Solvents that evaporate too quickly tend to produce many small crystals or a polycrystalline powder. mit.edu

For related toluidinium picrate isomers, methanol (B129727) has also been successfully employed. scirp.orgscirp.org The process often involves recrystallizing the initial precipitate multiple times to enhance the purity of the material before commencing the final slow evaporation process for single crystal growth. scirp.org Using these optimized conditions, yellow-colored, optically clear single crystals of m-Toluidinium Picrate were successfully harvested after approximately one week. sphinxsai.com

TechniqueRecommended SolventKey ConditionsTypical Growth TimeResult
Slow Solvent EvaporationEthanolAmbient Temperature, Undisturbed Environment, Controlled Evaporation Rate~ 1 weekGood optical quality, yellow-colored single crystals

Advanced Structural Elucidation and Supramolecular Architectures

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is a definitive technique for determining the three-dimensional atomic structure of a crystalline solid. mdpi.com For 3-methylanilinium (B14282828) picrate (B76445), this analysis confirms the formation of a salt resulting from proton transfer from the hydroxyl group of picric acid to the amino group of 3-methylaniline. iucr.org

The crystal structure analysis of 3-methylanilinium picrate reveals that it crystallizes in the monoclinic system. scirp.org The specific space group determined for this compound is P21/c. scirp.org This structural arrangement is noted to be isomorphous with one of the known polymorphs of anilinium picrate, which is expected given the close structural similarity between aniline (B41778) and 3-methylaniline. iucr.org

Table 1: Crystal System and Space Group for 3-Methylanilinium Picrate
ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c

The asymmetric unit of 3-methylanilinium picrate consists of one 3-methylanilinium cation (C₇H₁₀N⁺) and one picrate anion (C₆H₂N₃O₇⁻). iucr.org The precise dimensions of the unit cell, which define the repeating structural unit of the crystal, have been determined at a temperature of 293 K. iucr.org

Table 2: Unit Cell Parameters for 3-Methylanilinium Picrate
ParameterValue
a (Å)Data not available in search results
b (Å)Data not available in search results
c (Å)Data not available in search results
β (°)Data not available in search results
Volume (ų)Data not available in search results

The planarity of the constituent ions and their relative orientation are key features of the crystal structure. The 3-methylanilinium cation is essentially planar. iucr.org In contrast, the picrate anion shows significant deviation from planarity, particularly concerning its nitro groups. iucr.org The ortho-nitro groups are substantially twisted from the benzene (B151609) plane, which facilitates the formation of hydrogen bonds. iucr.org One of these ortho-nitro groups is also rotationally disordered. iucr.org The dihedral angle between the plane of the 3-methylanilinium ion and the plane of the picrate ion is 33.5 (1)°. iucr.org

Table 3: Selected Dihedral Angles in 3-Methylanilinium Picrate
Group/PlaneDihedral Angle (°)
ortho-Nitro Group 1 (O2/O3) vs. Benzene Plane43.9 (1)
ortho-Nitro Group 2 (Disordered) vs. Benzene Plane36.6 (2) and 27.0 (4)
para-Nitro Group vs. Benzene Plane12.6 (2)
Cation Plane vs. Anion Plane33.5 (1)

The transfer of a proton from picric acid to 3-methylaniline is confirmed by characteristic changes in bond lengths within the picrate anion. iucr.org Upon deprotonation of the phenolic hydroxyl group, the C1—O1 bond shortens, indicating it has acquired partial double-bond character. iucr.org This is a definitive sign that the proton has been transferred to the amine group of the aniline derivative, forming an N⁺-H bond. iucr.orgnih.gov

Table 4: Key Bond Length Changes Indicating Proton Transfer
BondObservationImplication
C1—O1 (in Picrate)Shortening of the bond lengthPartial double-bond character; evidence of phenolic deprotonation

Intermolecular Interactions and Hydrogen Bonding Networks

The crystal structure of 3-methylanilinium picrate is stabilized by a network of intermolecular forces, with hydrogen bonding playing a dominant role. iucr.org These interactions link the individual cations and anions into a cohesive three-dimensional structure. iucr.orgnih.gov

The protonation of the nitrogen atom in the 3-methylaniline molecule is unequivocally established by the presence of strong, charge-assisted N⁺-H···O⁻ hydrogen bonds. iucr.orgnih.gov The newly formed ammonium (B1175870) group on the cation acts as a hydrogen bond donor, while the oxygen atoms of the picrate anion act as acceptors. iucr.org Specifically, the amine group is hydrogen-bonded to two of the phenolate (B1203915) oxygen atoms. iucr.org In related anilinium salts, these interactions often take the form of bifurcated hydrogen bonds, where a single N-H group interacts with two acceptor oxygen atoms, linking the ions into chains or sheets. nih.govnih.gov This hydrogen bonding is the primary interaction linking the separate layers of cations and anions in the crystal lattice. iucr.org

π-π Stacking Interactions between Aromatic Rings

The assembly of 3-methylanilinium picrate in the solid state is significantly influenced by π-π stacking interactions between the electron-rich aromatic ring of the 3-methylanilinium cation and the electron-deficient aromatic ring of the picrate anion. The crystal structure of N-methylaniline picrate, a closely related compound, is known to feature these π-bonding interactions. epa.gov

In analogous structures, such as 2-methylanilinium picrate, π-π interactions are observed between symmetry-related anilinium cations. nih.gov In the crystal structure of 3-methylpyridinium picrate, slipped parallel π–π interactions are present between both inversion-related picrate anions and inversion-related pyridinium (B92312) cations. nih.gov These stacking arrangements are characterized by specific geometric parameters, including the inter-centroid distance and the inter-planar distance, which indicate a stabilizing interaction. nih.gov The interaction energy of such stacking can be substantial, on the order of a strong hydrogen bond, and is a key factor in the formation of condensed-phase structures. nih.gov The interplay of these stacking forces helps to dictate the columnar or layered arrangements within the crystal lattice. researchgate.net

Interacting RingsCompoundInter-centroid Distance (Å)Inter-planar Distance (Å)Slippage (Å)Reference
Picrate-Picrate3-Methylpyridinium Picrate3.7389 (14)3.5829 (8)1.069 nih.gov
Pyridinium-Pyridinium3-Methylpyridinium Picrate3.560 (2)3.5548 (14)0.422 nih.gov

Bifurcated and Three-Centre Hydrogen Bonds

A significant feature in the crystal structures of anilinium picrates is the presence of bifurcated hydrogen bonds. In the crystal structure of 2-methylanilinium picrate, the phenoxide oxygen atom of the picrate anion acts as an acceptor for two N-H hydrogen bonds from adjacent anilinium cations in a bifurcated fashion. nih.gov This type of interaction is also observed in a polymorph of 3-methylpyridinium picrate, where the anion and cation are linked via bifurcated N—H⋯(O,O) hydrogen bonds. nih.govresearchgate.net This arrangement leads to the formation of a specific cyclic motif, described by the graph-set notation R¹₂(6). nih.govresearchgate.net Such multi-center interactions are a key element in the formation of robust supramolecular assemblies, creating a more intricate and stable network than would be possible with simple two-center bonds alone.

Supramolecular Crystal Engineering Principles

The study of 3-methylanilinium picrate falls under the broader discipline of crystal engineering, which aims to design and control the formation of crystalline solids with desired structures and properties. The assembly of this compound from its constituent ions is a clear example of molecular recognition and self-assembly guided by predictable non-covalent interactions.

Rational Design and Predictability of Crystalline Solids

The principles of crystal engineering allow for a degree of rational design in the structure of organic salts like 3-methylanilinium picrate. By understanding the relative strengths and geometric preferences of different intermolecular interactions (N-H···O, C-H···O, π-π stacking), it is possible to predict how molecular components will assemble. Studies on related compounds have shown that even minor changes to the substituent on the aniline ring can have a pivotal influence on the resulting supramolecular structure. nih.gov This sensitivity allows for fine-tuning of crystal packing. The challenge in crystal engineering is to move from describing a single, determined crystal structure to predicting one of many possible structures a compound might adopt, navigating its "structural landscape". nih.gov The predictability relies on the consistent formation of reliable interaction patterns, or synthons, between functional groups.

Formation of One-Dimensional, Two-Dimensional, and Three-Dimensional Supramolecular Architectures

The various intermolecular interactions within 3-methylanilinium picrate cooperate to build extended architectures in one, two, or three dimensions. For instance, strong, directional hydrogen bonds are often responsible for forming one-dimensional chains. In the adduct of picric acid and 2,4,6-trichloroaniline, N—H···Onitro hydrogen bonds create a one-dimensional chain structure. nih.gov

These primary chains can then be linked by weaker interactions to form higher-dimensional structures. In 2-methylanilinium picrate, N-H···O hydrogen bonds connect the ions into two-dimensional zigzag layers. nih.gov Finally, the weakest interactions, such as C-H···O bonds and van der Waals forces, link these layers or chains into a complete three-dimensional framework, as seen in 3-methylpyridinium picrate. nih.gov The final dimensionality of the supramolecular architecture is thus a result of the hierarchy and interplay of the various non-covalent forces present.

Polymorphism and its Influence on Crystal Structure

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in materials science and pharmaceuticals due to its profound impact on the physical and chemical properties of a compound. In the context of the ionic complex 3-Methylaniline; 2,4,6-trinitrophenol, also known as 3-methylanilinium picrate, investigations into its polymorphic behavior have yielded specific insights.

Research into the crystallization of 3-methylanilinium picrate has led to the isolation and structural determination of a single crystalline form. iucr.org In a study where red, block-shaped single crystals were obtained by the slow evaporation of an ethanol (B145695) solution containing equimolar amounts of 3-methylaniline and picric acid, no evidence of polymorphism was observed. iucr.org This suggests that under the specific experimental conditions employed, 3-methylanilinium picrate preferentially crystallizes in one stable form.

Interestingly, the determined crystal structure of 3-methylanilinium picrate was found to be isomorphous with one of the known polymorphs of anilinium picrate. iucr.org Isomorphism refers to the phenomenon where different chemical compounds crystallize in the same crystal structure. This structural similarity can be attributed to the close resemblance in the molecular structures of 3-methylaniline and aniline. iucr.org

The crystal structure of 3-methylanilinium picrate is characterized by a specific supramolecular architecture. The 3-methylanilinium cations are organized into columns stacked along the iucr.org direction, with a perpendicular separation of 3.589 (1) Å, indicating the possibility of weak π–π interactions between the aromatic rings. iucr.org In contrast, the picrate anions are arranged in an offset manner. iucr.org This packing results in the formation of distinct layers of cations and anions, which are interconnected by hydrogen bonds. iucr.org

The planarity of the ions and the orientation of the nitro groups on the picrate anion are defining features of the crystal structure. The 3-methylanilinium cation is planar and resides in the (001) plane, while the picrate anion is located in the (101) plane, with a dihedral angle of 33.5 (1)° between the two planes. iucr.org The nitro groups of the picrate anion exhibit significant rotation with respect to the benzene ring. The two ortho-nitro groups are twisted out of the plane, with one having a dihedral angle of 43.9 (1)°. The other ortho-nitro group shows positional disorder, adopting two possible orientations with dihedral angles of 36.6 (2)° and 27.0 (4)°, and site occupancy factors of 0.80 and 0.20, respectively. iucr.org The para-nitro group is less tilted, with a dihedral angle of 12.6 (2)°. iucr.org

While no polymorphic forms of 3-methylanilinium picrate have been reported, the existence of polymorphism in the closely related anilinium picrate suggests that the formation of other crystalline forms of 3-methylanilinium picrate under different crystallization conditions cannot be entirely ruled out. The subtle interplay of intermolecular forces, including hydrogen bonding and π–π stacking, governs the assembly of the ions in the crystal lattice, and variations in these interactions could potentially lead to different packing arrangements and, consequently, polymorphism.

Crystallographic Data for 3-Methylanilinium Picrate

ParameterValue
Chemical FormulaC₇H₁₀N⁺ · C₆H₂N₃O₇⁻
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)11.979 (2)
b (Å)8.879 (2)
c (Å)14.355 (3)
β (°)91.59 (1)
V (ų)1528.0 (5)
Z4

Selected Dihedral Angles in the Picrate Anion

Nitro Group PositionDihedral Angle with Benzene Ring (°)
ortho (1)43.9 (1)
ortho (2, major occupancy)36.6 (2)
ortho (2, minor occupancy)27.0 (4)
para12.6 (2)

Spectroscopic Investigations of Electronic and Vibrational States

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying functional groups and understanding the nature of chemical bonding within a molecule. In the context of the 3-methylanilinium (B14282828) picrate (B76445) complex, it provides critical insights into the vibrational states of the constituent molecules and the changes that occur upon complexation.

The FT-IR spectrum of the 3-methylanilinium picrate complex displays characteristic absorption bands corresponding to the various functional groups present in both the 3-methylaniline and picric acid moieties.

N-H Vibrations : In primary amines like 3-methylaniline, two N-H stretching bands are typically observed in the range of 3400-3250 cm⁻¹. orgchemboulder.com The N-H bending vibration for primary amines is found in the 1650-1580 cm⁻¹ region. orgchemboulder.com

C-H Vibrations : Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹. vscht.cz Aliphatic C-H stretching from the methyl group of 3-methylaniline appears below 3000 cm⁻¹. vscht.cz

NO₂ Vibrations : The nitro group (NO₂) of picric acid gives rise to strong symmetric and asymmetric stretching vibrations. These typically appear in the regions of 1570-1500 cm⁻¹ and 1380-1300 cm⁻¹, respectively. wpmucdn.com

C=C Vibrations : The aromatic rings of both molecules exhibit C=C stretching vibrations in the 1600-1400 cm⁻¹ region. vscht.cz

C-O Vibrations : The phenolic C-O stretching vibration in picric acid is also a key diagnostic band.

Table 1: Characteristic FT-IR Vibrational Frequencies

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
N-HStretching (Amine)3400-3250
N-HBending (Amine)1650-1580
C-HStretching (Aromatic)> 3000
C-HStretching (Aliphatic)< 3000
NO₂Asymmetric Stretching1570-1500
NO₂Symmetric Stretching1380-1300
C=CStretching (Aromatic)1600-1400
C-NStretching (Aromatic Amine)1335-1250

The formation of the 3-methylanilinium picrate complex is characterized by a charge transfer from the aniline (B41778) derivative to the picric acid. Spectroscopic studies of similar charge-transfer complexes involving picric acid and aniline derivatives have shown that a proton transfer often occurs from the phenolic OH group of picric acid to the amino group of the aniline derivative. This results in the formation of a picrate anion and a substituted anilinium cation. researchgate.netresearchgate.neteurjchem.com

This proton transfer is a key indicator of the charge-transfer interaction and can be observed in the FT-IR spectrum. The formation of the anilinium ion (Ar-NH₃⁺) introduces new vibrational modes. The N⁺-H stretching vibrations of the anilinium group typically appear as a broad band in the 3200-2800 cm⁻¹ region. The disappearance of the phenolic O-H stretching band from picric acid is another strong indicator of proton transfer.

Upon the formation of the 3-methylanilinium picrate complex, significant shifts and changes in the positions and intensities of the characteristic vibrational bands of the individual components are observed.

The N-H stretching vibrations of the amino group in 3-methylaniline are replaced by the broader and lower frequency N⁺-H stretching bands of the 3-methylanilinium cation.

The phenolic O-H stretching band of picric acid disappears, confirming the deprotonation of the hydroxyl group.

The asymmetric and symmetric stretching vibrations of the NO₂ groups in picric acid may shift due to the change in the electronic environment upon formation of the picrate anion.

Shifts in the C=C stretching frequencies of the aromatic rings can also occur due to the redistribution of electron density upon complexation.

These spectral changes provide definitive evidence for the formation of the charge-transfer complex and the associated proton transfer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C), within a molecule.

The ¹H NMR spectrum of the 3-methylanilinium picrate complex reveals the different types of protons and their electronic environments.

Aromatic Protons : The aromatic protons of both the 3-methylanilinium and picrate ions will appear as multiplets in the downfield region of the spectrum, typically between 6.5 and 9.0 ppm. The two equivalent aromatic protons of the picrate anion typically show a singlet at around 8.6 ppm. researchgate.net

NH₃⁺ Protons : The protons of the anilinium group (NH₃⁺) are expected to be deshielded and may appear as a broad singlet. The chemical shift of these protons can be concentration and solvent dependent. chemistryconnected.com

CH₃ Protons : The methyl group protons of the 3-methylanilinium cation will appear as a singlet in the upfield region of the spectrum, generally around 2.3-2.4 ppm. rsc.org

Table 2: Expected ¹H NMR Chemical Shifts

Proton TypeMultiplicityExpected Chemical Shift (δ, ppm)
Picrate Aromatic (H-3, H-5)Singlet~ 8.6
3-Methylanilinium AromaticMultiplet6.5 - 7.5
Anilinium (NH₃⁺)Broad SingletVariable
Methyl (CH₃)Singlet~ 2.3 - 2.4

The ¹³C NMR spectrum provides information about the carbon skeleton of the complex. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. libretexts.org

Aromatic Carbons : The aromatic carbons of both rings will resonate in the downfield region, typically between 110 and 160 ppm. Carbons attached to the nitro groups in the picrate anion will be significantly deshielded.

Carbonyl Carbon (C-O) : The carbon atom attached to the oxygen in the picrate anion (C-O) is expected to have a chemical shift in the range of 160-170 ppm.

Methyl Carbon : The carbon of the methyl group in the 3-methylanilinium cation will appear at a much higher field, typically around 20-22 ppm. rsc.org

Table 3: Expected ¹³C NMR Chemical Shifts

Carbon TypeExpected Chemical Shift (δ, ppm)
Picrate Aromatic (C-NO₂)140 - 150
Picrate Aromatic (C-H)~ 125
Picrate Aromatic (C-O)160 - 170
3-Methylanilinium Aromatic (C-N)~ 149
3-Methylanilinium Aromatic (C-C)110 - 140
Methyl (CH₃)20 - 22

Confirmation of Protonation on the Amine Nitrogen

The formation of the compound 3-methylanilinium; 2,4,6-trinitrophenol results from an acid-base reaction involving the transfer of a proton (H⁺) from the acidic hydroxyl group of 2,4,6-trinitrophenol (picric acid) to the basic amine nitrogen atom of 3-methylaniline. This proton transfer leads to the formation of the 3-methylanilinium cation and the picrate anion, which are held together by electrostatic forces and hydrogen bonding.

Spectroscopic analysis, particularly Fourier Transform Infrared (FT-IR) spectroscopy, provides definitive evidence for this protonation event. In the FT-IR spectrum of the resulting salt, the characteristic vibrational modes of the precursor molecules are significantly altered.

Appearance of N⁺-H Stretching Vibrations: The most direct evidence of protonation is the appearance of a new set of broad absorption bands typically in the 2500-3000 cm⁻¹ region. These bands are attributed to the stretching vibrations of the newly formed N⁺-H bond in the anilinium cation. These bands are distinct from the N-H stretching vibrations of the free amine (typically seen around 3300-3500 cm⁻¹), which disappear upon salt formation. researchgate.net

Changes in Picrate Anion Vibrations: Concurrently, the spectrum shows the disappearance of the broad O-H stretching band from the picric acid molecule. Furthermore, the vibrational frequencies of the nitro (NO₂) groups and the C-O bond of the picrate anion are altered due to the deprotonation and subsequent change in electron distribution within the aromatic ring.

X-ray diffraction studies on closely related anilinium picrate compounds further corroborate the proton transfer by confirming the presence of N-H···O hydrogen bonds between the cation and anion in the crystal lattice. scirp.org These hydrogen bonds link the protonated amine group of the 3-methylanilinium cation to the oxygen atoms (phenolic and/or nitro group oxygens) of the picrate anion.

Ultraviolet-Visible (UV-Vis) and Near-Infrared (NIR) Spectroscopy

Optical Transmittance Properties and Cut-off Wavelengths

The optical transmittance of a material identifies the wavelength range in which it is transparent. UV-Vis-NIR spectroscopy is employed to measure this property. For materials intended for optical applications, a wide transparency window with a low absorption coefficient is desirable. The UV cut-off wavelength is a critical parameter derived from the transmittance spectrum, representing the point at which the material begins to absorb light strongly, effectively becoming opaque. This absorption edge corresponds to the energy required to excite an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

For anilinium picrate derivatives, the UV cut-off wavelength is typically located in the visible region of the spectrum, a consequence of the extended π-conjugated systems of both the anilinium cation and the picrate anion. The intense yellow color of the compound is a direct result of strong absorption in the blue-violet region of the spectrum. Studies on related anilinium picrate complexes indicate that the optical transparency window starts in the visible range. scirp.org

Parameter Value Significance
Typical Transparency Region > 450 nmDefines the spectral range where the material can be used for optical applications.
UV Cut-off Wavelength (λ_cutoff) ~430 - 450 nmMarks the onset of fundamental electronic absorption. Wavelengths shorter than this are strongly absorbed.

Note: The values are typical for anilinium picrate systems and may vary slightly for the specific 3-methylaniline derivative.

Analysis of π→π Transitions and Charge Transfer Bands*

The UV-Vis absorption spectrum of 3-methylanilinium picrate is characterized by multiple strong absorption bands arising from different electronic transitions. These transitions can be broadly categorized as local excitations within the individual ions (π→π* transitions) and transitions involving electron transfer between the ions (charge-transfer bands). researchgate.net

π→π Transitions:* Both the 3-methylanilinium cation and the picrate anion contain aromatic rings, giving rise to intense absorption bands corresponding to the excitation of electrons from bonding π orbitals to antibonding π* orbitals. The picrate anion, with its electron-withdrawing nitro groups, exhibits particularly strong π→π* absorptions. These transitions are typically observed in the UV and the shorter wavelength visible regions (below 400 nm).

Charge-Transfer (CT) Bands: A defining feature of this compound is the presence of a charge-transfer band. wikipedia.orglibretexts.org This band arises from the transfer of an electron from the electron-rich 3-methylanilinium cation (the donor) to the electron-deficient picrate anion (the acceptor). CT bands are characteristically broad, intense, and appear at longer wavelengths (lower energy) compared to the π→π* transitions of the constituent ions. researchgate.net This CT interaction is a major contributor to the compound's color.

Approximate Wavelength (nm) Molar Absorptivity (ε) Assignment Description
~350 - 360 nmHighπ→π* (Picrate Anion)Local excitation within the picrate anion's conjugated system.
~400 - 440 nmHighCharge-Transfer (CT)Electron transfer from the HOMO of the 3-methylanilinium cation to the LUMO of the picrate anion.

Note: The exact positions and intensities of the absorption bands can be influenced by factors such as solvent polarity.

Estimation of Optical Band Gap from Absorption Spectra

The optical band gap (Eg) is the minimum energy required to excite an electron from the valence band to the conduction band. In molecular solids, this corresponds to the HOMO-LUMO energy gap. The optical band gap can be estimated from the UV-Vis absorption spectrum using the Tauc plot method. wikipedia.orgarxiv.org

The relationship between the absorption coefficient (α), the photon energy (hν), and the optical band gap (Eg) is given by the Tauc relation:

(αhν)¹/ⁿ = A(hν - Eg)

where A is a constant, and the exponent 'n' depends on the nature of the electronic transition. For direct allowed transitions, which are common in many organic charge-transfer complexes, n = 1/2.

A Tauc plot is constructed by plotting (αhν)² versus the photon energy (hν). The linear portion of the plot is extrapolated to the energy axis (where (αhν)² = 0). The intercept on the energy axis provides an estimate of the optical band gap (Eg). rsc.orgresearchgate.net For materials like 3-methylanilinium picrate, which absorb visible light, the band gap is expected to be in the range of 2.5 - 3.0 eV.

Photoluminescence and Fluorescence Spectroscopy

Fluorescence Emission Characteristics and Wavelengths

Photoluminescence is the emission of light from a material after it has absorbed photons. Fluorescence is a type of photoluminescence involving emission from a singlet excited state. Charge-transfer complexes like 3-methylanilinium picrate can exhibit fluorescence.

Upon excitation at a wavelength within its absorption bands (e.g., the charge-transfer band), the molecule is promoted to an excited electronic state. It then relaxes non-radiatively to the lowest vibrational level of the first excited singlet state before emitting a photon to return to the ground state.

The fluorescence emission spectrum is typically a broad band located at a longer wavelength (lower energy) than the absorption band. The difference in wavelength between the absorption maximum (λ_abs) and the emission maximum (λ_em) is known as the Stokes shift. A significant Stokes shift is often observed in charge-transfer complexes.

Studies on related compounds like picric acid and other anilinium derivatives show photoluminescent properties. nih.govkamarajcollege.ac.in For instance, picric acid itself shows a maximum emission peak around 434 nm. kamarajcollege.ac.in The fluorescence of 3-methylanilinium picrate would be influenced by the charge-transfer state, potentially leading to emission in the green-yellow part of the spectrum.

Parameter Expected Value Description
Excitation Wavelength (λ_ex) ~400 - 440 nmCorresponds to the charge-transfer absorption band.
Emission Wavelength (λ_em) ~480 - 550 nmThe peak of the fluorescence emission spectrum.
Stokes Shift LargeThe energy difference between the absorption and emission maxima, indicative of structural relaxation in the excited state.
Quantum Yield VariableThe efficiency of the fluorescence process (photons emitted / photons absorbed).

Note: The specific fluorescence characteristics are dependent on the molecular structure and the solid-state packing or solvent environment.

Investigation of Fluorescence Quenching Mechanisms in Sensing Applications

The charge-transfer complex 3-Methylaniline; 2,4,6-trinitrophenol, also known as 3-methylanilinium picrate, possesses inherent structural features that make it relevant to the field of chemical sensing, primarily due to the strong electron-accepting nature of the 2,4,6-trinitrophenol (TNP or picric acid) moiety. While direct studies on the fluorescence quenching capabilities of the entire charge-transfer salt are not extensively documented, the behavior is overwhelmingly governed by the TNP component, a well-known and potent fluorescence quencher of numerous fluorophores. mdpi.com Its high electron deficiency makes it an excellent candidate for quenching the fluorescence of electron-rich molecules through various mechanisms, which is a foundational principle in the design of "turn-off" fluorescent sensors. researchgate.netrsc.org

The primary mechanisms responsible for fluorescence quenching by the TNP moiety include photoinduced electron transfer (PET), inner filter effect (IFE), and static or dynamic quenching phenomena. mdpi.comnih.gov

Photoinduced Electron Transfer (PET): This is a predominant mechanism where, upon excitation of a fluorophore (the sensor), an electron is transferred from the excited state of the donor molecule to the electron-deficient TNP acceptor. researchgate.netmdpi.com This non-radiative decay pathway effectively competes with fluorescence, leading to a decrease in emission intensity. mdpi.comnih.govnih.gov For PET to occur, the LUMO (Lowest Unoccupied Molecular Orbital) of the TNP acceptor must be energetically accessible for the electron from the HOMO (Highest Occupied Molecular Orbital) of the excited fluorophore. researchgate.net The strong electron-withdrawing properties of the three nitro groups on the phenol (B47542) ring make TNP an efficient electron acceptor, facilitating this process. researchgate.net

Inner Filter Effect (IFE): This phenomenon occurs when the absorption spectrum of the quencher (TNP) overlaps with either the excitation or emission spectrum of the fluorophore. mdpi.comacs.orgnih.gov If the absorption spectrum of TNP overlaps with the fluorophore's excitation wavelength, TNP absorbs a portion of the excitation light, reducing the number of excited fluorophore molecules and thus decreasing fluorescence intensity. nih.gov If the overlap is with the emission spectrum, TNP can re-absorb the emitted light. This process does not require direct molecular contact or complex formation. mdpi.com

Static and Dynamic Quenching: Quenching can be classified as static or dynamic. In dynamic (or collisional) quenching, the quencher collides with the fluorophore in its excited state, leading to non-radiative decay. acs.org In static quenching, a non-fluorescent ground-state complex forms between the fluorophore and the quencher. rsc.orgacs.org The formation of the 3-methylanilinium picrate salt itself is an example of a ground-state charge-transfer complex. When TNP acts as a quencher for other fluorescent sensors, it often involves the formation of such ground-state complexes, which is characteristic of static quenching. rsc.org In many systems, both static and dynamic quenching mechanisms can coexist. nih.gov

The efficiency of fluorescence quenching is commonly quantified by the Stern-Volmer equation:

I0 / I = 1 + Ksv[Q]

where I0 and I are the fluorescence intensities in the absence and presence of the quencher, respectively, [Q] is the concentration of the quencher, and Ksv is the Stern-Volmer quenching constant. semanticscholar.orgedinst.com A higher Ksv value indicates a more efficient quenching process and, consequently, a more sensitive sensor. acs.orgnih.gov

Detailed research findings from various studies on the use of TNP as a quencher for different fluorescent sensor systems are summarized below. This data provides insight into the potential sensing performance of materials incorporating the TNP moiety.

Table 1: Stern-Volmer Quenching Constants for 2,4,6-Trinitrophenol with Various Fluorescent Probes This table presents data for 2,4,6-trinitrophenol (picric acid) acting as a quencher for different fluorescent sensor systems.

The limit of detection (LOD) is another critical parameter for evaluating the performance of a chemical sensor. It represents the lowest concentration of an analyte that can be reliably detected. Numerous fluorescent probes have demonstrated exceptionally low LODs for TNP, highlighting its strong interaction with fluorophores.

Table 2: Limit of Detection (LOD) of Various Fluorescent Sensors for 2,4,6-Trinitrophenol This table presents data for 2,4,6-trinitrophenol (picric acid) as the target analyte for different fluorescent sensor systems.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

DFT calculations serve as a powerful tool to investigate the electronic structure, reactivity, and spectroscopic properties of the molecular complex. These calculations are typically performed to optimize the molecular geometry and predict various chemical parameters.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in understanding the electronic properties and reactivity of a molecule. mdpi.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. nrct.go.th In the 3-Methylaniline; 2,4,6-trinitrophenol complex, 3-methylaniline acts as the electron donor, and 2,4,6-trinitrophenol (picric acid) functions as the electron acceptor.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. mdpi.com A smaller energy gap suggests lower kinetic stability and higher chemical reactivity, facilitating intramolecular charge transfer. mdpi.com For this complex, the interaction involves the transfer of electron density from the HOMO, primarily localized on the electron-rich 3-methylaniline ring, to the LUMO, which is centered on the electron-deficient picric acid moiety. The presence of an electron-donating methyl group on the aniline (B41778) ring influences the energy of the HOMO. researchgate.net

Table 1: Frontier Molecular Orbital Energy Parameters

ParameterDescriptionSignificance
EHOMOEnergy of the Highest Occupied Molecular OrbitalRelated to the ionization potential; indicates electron-donating ability.
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalRelated to the electron affinity; indicates electron-accepting ability.
Energy Gap (ΔE)Difference between ELUMO and EHOMOIndicates chemical reactivity and stability. A small gap implies high reactivity. mdpi.com

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netnih.gov The MEP map displays different potential values in various colors; regions of negative potential (typically red and yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are favorable for nucleophilic attack. researchgate.net

In the this compound complex, the MEP map would show a significant negative potential localized around the oxygen atoms of the nitro groups and the phenoxide oxygen of the picrate (B76445) anion. This indicates these are the primary sites for electrophilic interactions. researchgate.net Conversely, the hydrogen atoms of the protonated amino group (-NH3+) on the 3-methylanilinium (B14282828) cation would exhibit a strong positive potential (blue region), identifying them as the most likely sites for nucleophilic interactions. researchgate.net This distinct charge separation visualized by the MEP map underscores the charge-transfer nature of the complex.

The formation of the complex involves a proton transfer from the acidic phenolic group of 2,4,6-trinitrophenol to the basic amino group of 3-methylaniline. This results in the formation of a 3-methylanilinium cation and a picrate anion, which are held together by strong electrostatic interactions. researchgate.net

The stability of this ion pair is significantly enhanced by charge delocalization through resonance. In the picrate anion, the negative charge is not confined to the phenoxide oxygen but is delocalized over the entire aromatic ring and the three electron-withdrawing nitro groups. researchgate.net This distribution of charge is a key factor in the stability of the anion. Similarly, the positive charge on the 3-methylanilinium cation is delocalized across the aromatic ring. The Mulliken charge analysis, a method used in computational chemistry, can be employed to calculate the partial charges on each atom, providing a quantitative measure of this charge distribution. researchgate.net These electrostatic and resonance effects are the primary drivers for the formation and stability of the complex. researchgate.net

A crucial validation of computational models is the comparison of theoretically calculated data with experimental results. DFT methods are widely used to predict spectroscopic parameters, such as vibrational frequencies (FT-IR) and electronic transitions (UV-Vis). researchgate.net

The calculated FT-IR spectrum provides theoretical vibrational frequencies that can be assigned to specific functional groups within the complex. When compared to the experimental spectrum, a good correlation confirms the accuracy of the optimized geometry and the computational method used. researchgate.net Minor discrepancies often arise because theoretical calculations are typically performed for a single molecule in the gas phase, whereas experimental data are often collected from the solid phase, where intermolecular interactions can influence vibrational frequencies. researchgate.net Similarly, theoretical UV-Vis spectra, calculated using Time-Dependent DFT (TD-DFT), can predict the electronic transitions responsible for the observed absorption bands.

Table 2: Illustrative Comparison of Theoretical and Experimental FT-IR Data

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)Assignment
ν(N-H)⁺~3200~3250N-H stretching in anilinium
νas(NO₂)~1540~1555Asymmetric NO₂ stretching
νs(NO₂)~1350~1360Symmetric NO₂ stretching
ν(C-H)~3050~3080Aromatic C-H stretching

Note: The values presented are illustrative and represent typical ranges for these functional groups.

Prediction of Spectroscopic Parameters

Beyond validation, computational chemistry is instrumental in predicting spectroscopic parameters, aiding in the interpretation of experimental spectra.

DFT calculations provide a detailed prediction of the fundamental vibrational frequencies and their corresponding atomic motions (normal modes). researchgate.net These calculations are essential for a complete assignment of the experimental FT-IR and Raman spectra. Each calculated frequency corresponds to a specific vibration, such as stretching, bending, or torsion of bonds within the molecule.

For the this compound complex, key predicted vibrational modes would include the stretching vibrations of the N-H bonds in the protonated amino group, the asymmetric and symmetric stretching of the C-NO₂ bonds, C-H stretching in the aromatic rings, and various in-plane and out-of-plane bending modes. researchgate.net The Potential Energy Distribution (PED) analysis is often used to quantify the contribution of individual bond stretches and bends to a particular normal mode, providing a precise vibrational assignment. researchgate.net

Table 3: Predicted Key Vibrational Frequencies and Assignments

Calculated Frequency (cm⁻¹)AssignmentVibrational Mode Type
3250N-H⁺ stretchingStretching
3080Aromatic C-H stretchingStretching
2920Methyl C-H stretchingStretching
1620C=C aromatic ring stretchingStretching
1555Asymmetric NO₂ stretchingStretching
1360Symmetric NO₂ stretchingStretching
1150C-H in-plane bendingBending

Note: The frequencies listed are representative values obtained from DFT calculations for similar structures.

Electronic Excitation Energies and Transitions

The electronic properties, such as excitation energies, are determined by the molecular orbitals of the compound. The interaction between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is of particular importance. In charge-transfer complexes like m-toluidinium picrate, the HOMO is typically localized on the electron-donating moiety (m-toluidinium cation), while the LUMO is centered on the electron-accepting part (picrate anion).

Time-dependent density functional theory (TD-DFT) is a common method used to calculate the electronic absorption spectra, including the excitation energies and oscillator strengths of electronic transitions. For related picrate complexes, TD-DFT calculations have been employed to estimate excited state energies. These calculations help in identifying the nature of the electronic transitions, which are often characterized as π→π* or n→π* transitions, arising from the charge transfer from the donor to the acceptor.

Table 1: Representative Theoretical Electronic Transition Data for a Similar Charge-Transfer Complex

Transition Excitation Energy (eV) Oscillator Strength (f) Major Contribution
S0 → S1 2.85 0.213 HOMO → LUMO
S0 → S2 3.12 0.098 HOMO-1 → LUMO
S0 → S3 3.45 0.154 HOMO → LUMO+1

Note: This table is illustrative and based on typical data for similar organic charge-transfer complexes. Specific values for this compound require a dedicated computational study.

Analysis of Intermolecular Interaction Energies

The crystal packing and stability of this compound are governed by a network of intermolecular interactions.

Hirshfeld Surface Analysis and Fingerprint Plots for Packing Interactions

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal. This method maps the electron distribution of a molecule in relation to its neighbors. The Hirshfeld surface is typically mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, which are characteristic of hydrogen bonds.

Two-dimensional fingerprint plots are derived from the Hirshfeld surface, summarizing the intermolecular contacts by plotting the distance from the surface to the nearest nucleus inside (di) against the distance to the nearest nucleus outside (de). The percentage contribution of different types of interactions (e.g., H···O, H···H, C···H) to the total Hirshfeld surface can be calculated from these plots. For many picrate complexes, O···H/H···O interactions are found to be the most significant contributors to crystal packing.

Nonlinear Optical (NLO) Property Predictions

Organic materials with extensive π-conjugated systems and charge-transfer characteristics are promising candidates for nonlinear optical applications.

First and Second Hyperpolarizability Calculations

The nonlinear optical response of a molecule is quantified by its hyperpolarizability. The first hyperpolarizability (β) is related to the second-order NLO effects, while the second hyperpolarizability (γ) is associated with third-order effects. Computational methods, such as DFT, can be used to calculate these properties.

For this compound, which crystallizes in the centrosymmetric space group P2₁/c, the bulk second-order NLO susceptibility (χ⁽²⁾) is zero. researchgate.net Consequently, the material does not exhibit second-harmonic generation (SHG). However, the individual molecules can still possess a non-zero first hyperpolarizability (β). The centrosymmetric arrangement in the crystal lattice leads to the cancellation of the molecular dipoles at the macroscopic level. Theoretical calculations of β for the isolated molecule are still valuable for understanding its intrinsic NLO properties. The third-order NLO properties, related to the second hyperpolarizability (γ), are not restricted by crystal symmetry and can be present in centrosymmetric materials.

Table 2: Calculated Hyperpolarizability Values for a Representative Organic NLO Molecule

Property Calculated Value (esu)
First Hyperpolarizability (β) 5.0 x 10-30
Second Hyperpolarizability (γ) 2.5 x 10-36

Note: This table provides typical calculated values for organic molecules and is for illustrative purposes. Specific calculations for this compound are required for accurate data.

Correlation of Molecular Structure, Delocalized π-Electron Systems, and Asymmetric Polarizability with NLO Response

The NLO response of this compound is intrinsically linked to its molecular structure. The formation of a charge-transfer complex enhances the molecular polarizability. The delocalized π-electron systems of the aromatic rings in both the 3-methylanilinium cation and the picrate anion facilitate the movement of electrons under an applied electric field.

The charge transfer from the electron-donating m-toluidine (B57737) to the electron-accepting picric acid, facilitated by proton transfer, creates a large dipole moment and enhances the asymmetric polarizability of the molecule. The presence of the electron-withdrawing nitro groups (-NO₂) on the picrate anion and the electron-donating methyl group (-CH₃) on the toluidinium cation further contributes to this charge asymmetry, which is a key requirement for a significant NLO response at the molecular level.

Advanced Research Applications and Prospects for 3 Methylanilinium Picrate

The charge-transfer complex formed between the electron-donating 3-methylaniline (also known as m-toluidine) and the electron-accepting 2,4,6-trinitrophenol (picric acid), known as 3-methylanilinium (B14282828) picrate (B76445) or m-toluidinium picrate (MTP), has garnered interest for its potential in advanced material applications. This article explores its characteristics and prospects in the fields of nonlinear optics, chemical sensing, and photocatalysis.

Q & A

Basic Research Questions

Q. What are the critical steps and safety considerations for synthesizing 2,4,6-trinitrophenol (TNP) in a laboratory?

  • Methodological Answer : The synthesis begins with phenol sulfonation to form phenolsulphonic acid, followed by nitration of the sulfonic acid groups. After cooling, crystallization is induced, and the product is vacuum-filtered and washed repeatedly. The final product must be stored under excess distilled water to prevent accidental detonation . Key safety measures include maintaining TNP in a wet state at all times, avoiding contact with metals (e.g., copper, iron) to prevent shock-sensitive metal picrates, and using non-sparking tools .

Q. How can researchers design experiments to minimize environmental contamination by TNP during disposal?

  • Methodological Answer : Adsorption using hydrotalcite-based sorbents is effective due to their layered structure and anion-exchange capacity. Experimental parameters such as pH (optimized at 6–8) and interlayer anion composition (e.g., CO₃²⁻ vs. NO₃⁻) significantly influence adsorption efficiency. Post-adsorption, the loaded sorbent should be treated with alkaline solutions to desorb TNP for safe incineration .

Q. What are the primary health risks associated with TNP exposure, and how can they be monitored in laboratory settings?

  • Methodological Answer : Acute exposure causes headaches, dizziness, and skin irritation, while chronic exposure may lead to liver/kidney damage and anemia. Researchers should implement regular blood cell counts and liver function tests for personnel handling TNP. Workplace air monitoring via HPLC or fluorescence spectroscopy (detection limit ~0.55 μM) is recommended to ensure airborne concentrations remain below 0.1 mg/m³ .

Advanced Research Questions

Q. What advanced materials enable selective and sensitive detection of TNP in aqueous environments?

  • Methodological Answer : Luminescent metal-organic frameworks (MOFs) functionalized with amine groups exhibit high selectivity for TNP via Förster resonance energy transfer (FRET) and electrostatic interactions. For example, a hydrolytically stable In(III)-MOF achieves a detection limit of 14 ppb in water, with minimal interference from nitroaromatics like 2,4-DNT or RDX. The amine groups enhance π-π stacking and hydrogen bonding with TNP, enabling rapid (<1 min) fluorescence quenching .

Q. How do fluorescence-based methods resolve false positives when detecting TNP in complex matrices?

  • Methodological Answer : Dual-emission ratiometric probes, such as Ce-MOFs doped with rare-earth ions (e.g., Eu³⁺/Tb³⁺), mitigate matrix effects by self-calibrating against environmental pH or ionic strength. For instance, a boron-doped carbon dot probe achieves a linear range of 2.5–1000 μM with a 0.55 μM detection limit. Selectivity is enhanced by optimizing probe-TNP interactions (e.g., inner filter effect, static quenching) over competing analytes like nitrophenols .

Q. What strategies address contradictory data in studies of TNP interactions with MOFs?

  • Methodological Answer : Contradictions in adsorption capacity or quenching efficiency often arise from variations in MOF porosity, ligand functionalization, or hydration states. Researchers should standardize synthesis protocols (e.g., solvothermal vs. microwave-assisted methods) and characterize MOFs using BET surface area analysis and X-ray crystallography. For example, Zr-based MOFs modified with –NH₂ groups show 3× higher TNP adsorption than unmodified analogs due to enhanced hydrogen bonding .

Synthesis and Characterization Questions

Q. How does 3-Methylaniline facilitate the synthesis of complex organic compounds?

  • Methodological Answer : 3-Methylaniline serves as a precursor in crystal engineering for designing charge-transfer salts. For example, reacting it with trifluoromethanesulfonic acid yields N,2,4,6-tetramethyl-anilinium salts, which form layered structures via C–H···O hydrogen bonds. X-ray diffraction and thermal gravimetric analysis (TGA) confirm stability up to 200°C, making these salts suitable for optoelectronic applications .

Data Analysis and Optimization

Q. How can researchers optimize experimental parameters for TNP detection using peptide-based sensors?

  • Methodological Answer : Tripeptide sensors (e.g., Boc-Gly-Pro-AMC) achieve ultratrace TNP detection (0.1 nM) via static quenching. Optimization involves adjusting solvent polarity (e.g., aqueous vs. acetonitrile ratios) to enhance aggregation-induced emission (AIEE). Mass spectrometry and NMR studies validate TNP binding through O–H···O interactions, with selectivity confirmed via competitive assays against nitrobenzene derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.